![molecular formula C25H25BrClN3O3S B296986 N-(3-bromophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B296986.png)
N-(3-bromophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide involves the inhibition of various enzymes and proteins. It has been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance and fluid secretion. It also inhibits metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a crucial role in tissue remodeling and repair.
Biochemical and Physiological Effects
N-(3-bromophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been found to possess potent inhibitory activity against carbonic anhydrase and metalloproteinases, which are involved in several disease states such as cancer, arthritis, and glaucoma. Additionally, it has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-bromophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes and proteins, its antibacterial and antifungal properties, and its potential therapeutic applications. However, its limitations include its toxicity and potential side effects, as well as the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-bromophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide. These include the development of new therapeutic agents based on its inhibitory activity against carbonic anhydrase and metalloproteinases, the investigation of its potential as an antimicrobial agent, and the study of its toxicity and safety in humans. Additionally, further research is needed to determine its potential use in the treatment of various disease states such as cancer, arthritis, and glaucoma.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide involves the reaction of 3-bromophenylamine, 3-chlorobenzoyl chloride, 1-piperazinecarboxamide, and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a suitable solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(3-bromophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase and metalloproteinases, which are involved in several disease states such as cancer, arthritis, and glaucoma. Additionally, it has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
Molekularformel |
C25H25BrClN3O3S |
---|---|
Molekulargewicht |
562.9 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H25BrClN3O3S/c1-19-8-10-24(11-9-19)34(32,33)30(23-7-2-4-20(26)16-23)18-25(31)29-14-12-28(13-15-29)22-6-3-5-21(27)17-22/h2-11,16-17H,12-15,18H2,1H3 |
InChI-Schlüssel |
MSZRGABXRNHGQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.